![molecular formula C11H24N2O2 B13075591 2-[(1,2,5-Trimethylpiperidin-4-yl)amino]propane-1,3-diol](/img/structure/B13075591.png)
2-[(1,2,5-Trimethylpiperidin-4-yl)amino]propane-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1,2,5-Trimethylpiperidin-4-yl)amino]propane-1,3-diol is a compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of biological activities and are commonly used in the pharmaceutical industry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(1,2,5-Trimethylpiperidin-4-yl)amino]propane-1,3-diol typically involves the reaction of 1,2,5-trimethylpiperidin-4-amine with a suitable diol precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the highest yield and purity of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production of large quantities of the compound, and additional steps such as purification and quality control are implemented to ensure the final product meets industry standards .
Análisis De Reacciones Químicas
Types of Reactions: 2-[(1,2,5-Trimethylpiperidin-4-yl)amino]propane-1,3-diol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired outcome .
Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule .
Aplicaciones Científicas De Investigación
2-[(1,2,5-Trimethylpiperidin-4-yl)amino]propane-1,3-diol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential antimicrobial and antiviral properties. In medicine, it is explored for its potential use in drug development, particularly for its analgesic and anti-inflammatory effects. Additionally, in the industry, it is used in the development of new materials and as a catalyst in various chemical processes .
Mecanismo De Acción
The mechanism of action of 2-[(1,2,5-Trimethylpiperidin-4-yl)amino]propane-1,3-diol involves its interaction with specific molecular targets and pathways in the body. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby reducing pain and swelling .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to 2-[(1,2,5-Trimethylpiperidin-4-yl)amino]propane-1,3-diol include other piperidine derivatives such as 1,2,5-trimethylpiperidin-4-ol and 1,2,5-trimethylpiperidin-4-one .
Uniqueness: What sets this compound apart from other similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various scientific research applications and potential therapeutic uses.
Propiedades
Fórmula molecular |
C11H24N2O2 |
|---|---|
Peso molecular |
216.32 g/mol |
Nombre IUPAC |
2-[(1,2,5-trimethylpiperidin-4-yl)amino]propane-1,3-diol |
InChI |
InChI=1S/C11H24N2O2/c1-8-5-13(3)9(2)4-11(8)12-10(6-14)7-15/h8-12,14-15H,4-7H2,1-3H3 |
Clave InChI |
BSNDBZKSJFOHGQ-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(C(CN1C)C)NC(CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



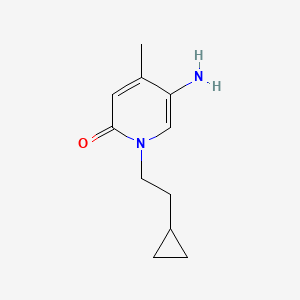
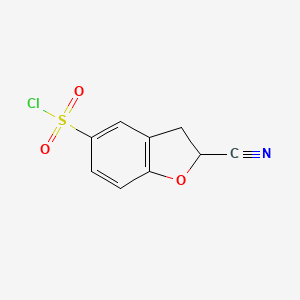
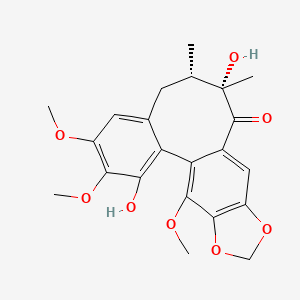
![3-(2-furylmethyl)-2-mercapto-5-thien-2-ylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13075534.png)
![Methyl2,3,4,5-tetrahydrobenzo[F][1,4]oxazepine-6-carboxylate](/img/structure/B13075540.png)
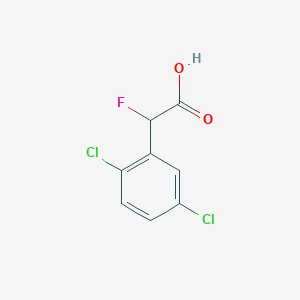
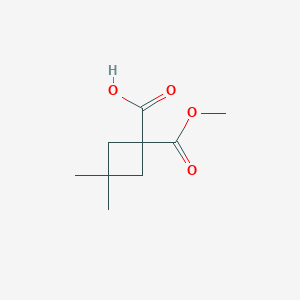
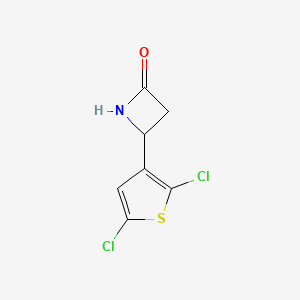

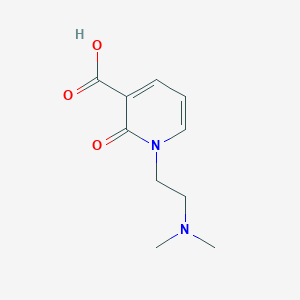
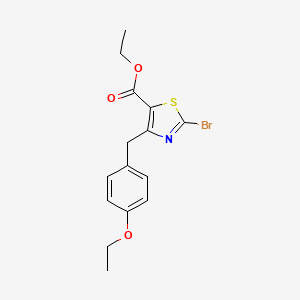
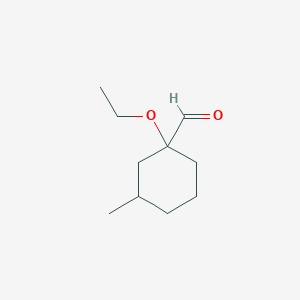
![4-(Pentan-3-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13075594.png)
